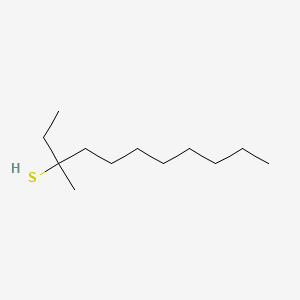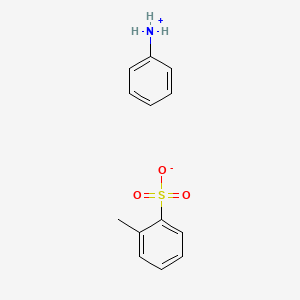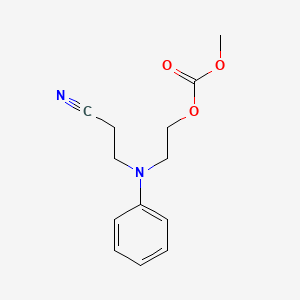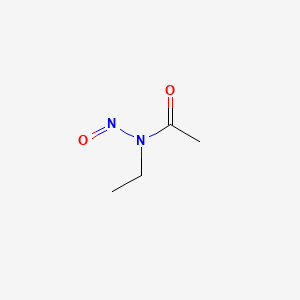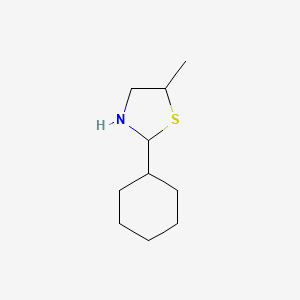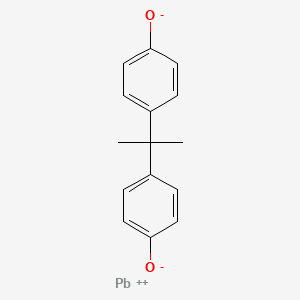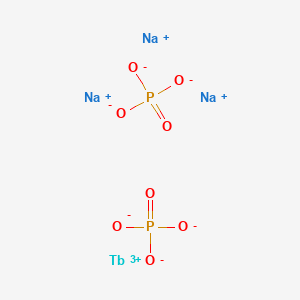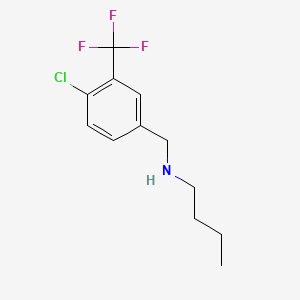
Benzenemethanamine, N-butyl-4-chloro-3-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-クロロ-3-(トリフルオロメチル)-N-ブチルベンゼンメタンアミンは、ベンゼン環にブチル基、塩素原子、トリフルオロメチル基が置換された複雑な構造を持つ有機化合物です。
準備方法
合成経路と反応条件
4-クロロ-3-(トリフルオロメチル)-N-ブチルベンゼンメタンアミンの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、制御された条件下でのベンゼンメタンアミンのN-ブチル基によるアルキル化です。4-クロロおよび3-(トリフルオロメチル)基の導入は、求電子置換反応によって達成できます。これらの反応は、目的の置換パターンを保証するために、多くの場合、触媒と特定の反応条件を必要とします。
工業生産方法
この化合物の工業生産には、収率と純度を最大化するために最適化された反応条件を用いた大規模合成が含まれる場合があります。これには、多くの場合、連続フロー反応器と、クロマトグラフィーや結晶化などの高度な精製技術の使用が含まれます。
化学反応の分析
反応の種類
4-クロロ-3-(トリフルオロメチル)-N-ブチルベンゼンメタンアミンは、次のものを含むさまざまな化学反応を起こします。
酸化: この化合物は、対応するニトロまたはカルボニル誘導体を形成するために酸化できます。
還元: 還元反応は、ニトロ基をアミンに変換するか、カルボニル化合物をアルコールに還元できます。
置換: 求電子置換反応と求核置換反応は、ベンゼン環に官能基を導入または置換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が頻繁に使用されます。
置換: ハロゲン化反応では、多くの場合、触媒の存在下で塩素(Cl2)または臭素(Br2)などの試薬を使用します。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はニトロベンゼンまたはベンザルデヒドを生成する可能性がありますが、還元は第一級アミンまたはアルコールを生成する可能性があります。
科学研究への応用
4-クロロ-3-(トリフルオロメチル)-N-ブチルベンゼンメタンアミンは、いくつかの科学研究への応用があります。
化学: 有機合成における構成要素として、およびさまざまな化学反応における試薬として使用されます。
生物学: 抗菌作用や抗癌作用を含む、潜在的な生物活性について調査されています。
医学: 特に特定の薬理学的効果を持つ分子の設計における、創薬における潜在的な用途について検討されています。
工業: ポリマーやコーティングを含む、特殊化学品や材料の製造に使用されます。
科学的研究の応用
Benzenemethanamine, N-butyl-4-chloro-3-(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
4-クロロ-3-(トリフルオロメチル)-N-ブチルベンゼンメタンアミンの作用機序は、特定の分子標的と経路との相互作用を伴います。トリフルオロメチル基は、化合物の親油性を高め、細胞膜をより効果的に透過することを可能にします。塩素原子とブチル基は、特定の酵素や受容体に対する結合親和性と特異性に寄与し、それらの活性を調節し、目的の生物学的効果をもたらします。
類似化合物との比較
類似化合物
4-クロロベンゼンメタンアミン: 類似の構造ですが、ブチル基とトリフルオロメチル基がありません。
N-メチルベンゼンメタンアミン: ブチル基の代わりにメチル基を含んでいます。
4-(トリフルオロメチル)ベンジルアミン: 類似のトリフルオロメチル置換基ですが、全体的な構造が異なります。
独自性
4-クロロ-3-(トリフルオロメチル)-N-ブチルベンゼンメタンアミンは、置換基の組み合わせが、独特の化学的および生物学的特性を与えるため、独特です。トリフルオロメチル基の存在は、その安定性と親油性を高める一方、ブチル基は追加の立体障害を提供し、その反応性と分子標的との相互作用に影響を与えます。
特性
CAS番号 |
90390-45-7 |
|---|---|
分子式 |
C12H15ClF3N |
分子量 |
265.70 g/mol |
IUPAC名 |
N-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]butan-1-amine |
InChI |
InChI=1S/C12H15ClF3N/c1-2-3-6-17-8-9-4-5-11(13)10(7-9)12(14,15)16/h4-5,7,17H,2-3,6,8H2,1H3 |
InChIキー |
GVZRNLWBYBKSTQ-UHFFFAOYSA-N |
正規SMILES |
CCCCNCC1=CC(=C(C=C1)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


